molecular formula C12H14ClN3O2 B6535765 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 2034566-89-5

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6535765
CAS No.: 2034566-89-5
M. Wt: 267.71 g/mol
InChI Key: LWSVRCZDGUFDTM-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of azetidinone intermediates.

    Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is usually formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of Azetidine and Oxadiazole Rings: The final step involves coupling the azetidine ring with the oxadiazole ring, often through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and leading to various reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly on the aromatic ring and the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted azetidine and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.

    5-(Azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with the methoxy group in a different position, potentially altering its properties.

    5-(Azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of a methoxy group, which can significantly change its reactivity and biological activity.

Uniqueness

The presence of the methoxy group in 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and drug design.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-3-8(5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSVRCZDGUFDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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